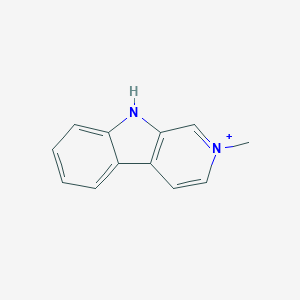

9-Mono-N'-methylnorharman

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Normelinonine F es un compuesto natural que pertenece a la clase de los alcaloides N-metil-β-carbolina. Estos alcaloides se encuentran en una amplia gama de especies vivientes y desempeñan diversos roles biológicos, biomédicos y farmacológicos

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de normelinonine F implica la metilación del anillo principal de la β-carbolina. Este proceso mejora sus propiedades fotosensibilizadoras al aumentar su afinidad de unión con el ADN y su potencial de oxidación . Las rutas sintéticas específicas y las condiciones de reacción para la normelinonine F no están ampliamente documentadas en la literatura. Los métodos generales para sintetizar alcaloides N-metil-β-carbolina típicamente implican el uso de agentes metilantes en condiciones controladas.

Métodos de producción industrial: Los métodos de producción industrial para la normelinonine F no están bien establecidos debido a su naturaleza especializada y su demanda limitada. El compuesto se sintetiza principalmente para fines de investigación, en lugar de para la producción industrial a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones: Normelinonine F experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto exhibe propiedades fotosensibilizadoras, lo que lleva a la oxidación de las purinas en el ADN.

Reducción: Las reacciones de reducción que involucran la normelinonine F no se han estudiado ampliamente.

Sustitución: La metilación del anillo de β-carbolina es una reacción de sustitución clave que mejora sus propiedades.

Reactivos y condiciones comunes:

Principales productos formados:

Aplicaciones Científicas De Investigación

Normelinonine F tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Normelinonine F ejerce sus efectos a través de sus propiedades fotosensibilizadoras. El compuesto se une al ADN y, al exponerse a la luz, induce la oxidación de las purinas, lo que lleva al daño fotoquímico al ADN . Este mecanismo implica la generación de especies reactivas de oxígeno, que causan estrés oxidativo y daño a los componentes celulares . Los objetivos moleculares específicos y las vías involucradas en la acción de la normelinonine F aún están bajo investigación.

Comparación Con Compuestos Similares

Normelinonine F está estrechamente relacionado con otros alcaloides N-metil-β-carbolina, como la melinonine F . Estos compuestos comparten estructuras y propiedades similares, pero difieren en sus patrones de metilación específicos y actividades biológicas. Normelinonine F es único en su alta eficiencia fotosensibilizadora y su distintivo perfil de daño fotoquímico al ADN . Otros compuestos similares incluyen:

Melinonine F: Otro alcaloide N-metil-β-carbolina con propiedades similares pero diferentes patrones de metilación.

2-Metil-harminium: Un compuesto relacionado con propiedades fotosensibilizadoras distintas.

Normelinonine F destaca por su metilación específica en el anillo de β-carbolina, que mejora su eficiencia fotosensibilizadora y su afinidad de unión al ADN .

Actividad Biológica

9-Mono-N'-methylnorharman, a member of the β-carboline alkaloids, has garnered attention in recent years due to its significant biological activity and potential implications in neurodegenerative diseases, particularly Parkinson's disease. This compound is formed through the N-methylation of norharman, a naturally occurring β-carboline. The biological effects of this compound are primarily associated with its neurotoxic properties, which have been linked to dopaminergic neuron degeneration.

The biological activity of this compound is largely attributed to its ability to induce oxidative stress and neurotoxicity. Studies have shown that it affects neurotransmitter levels, particularly dopamine (DA) and serotonin (5-HT), leading to significant alterations in neuronal function.

- Neurotoxicity : Research indicates that this compound can lead to a reduction in DA levels by 50-70% in various brain regions including the striatum and midbrain. It also significantly decreases serotonin levels, which may contribute to mood disorders associated with Parkinson's disease .

- Cellular Effects : In vitro studies using mesencephalic cells from rat embryos demonstrated that this compound selectively induces cell death in tyrosine hydroxylase (TH)-positive neurons at lower concentrations, while higher doses result in broader neuronal toxicity .

- Formation of Toxic Metabolites : The methylation process leads to the formation of 2,9-di-N,N'-methylated norharmanium cation (2,9-Me2NH+), which is significantly more toxic than its precursors. This metabolite has been shown to cause widespread neuronal damage and is implicated in the pathogenesis of idiopathic Parkinson's disease .

Case Studies and Research Findings

Several studies have explored the biological activity and implications of this compound:

Comparative Biological Activity

To better understand the biological activity of this compound relative to other compounds, a comparison table is provided below:

| Compound | Mechanism of Action | Neurotoxic Effects | Dopamine Reduction (%) | Serotonin Reduction (%) |

|---|---|---|---|---|

| This compound | Induces oxidative stress; methylation | Significant TH-positive neuron loss | 50-70 | Significant |

| Norharman | Precursor; less potent | Mild effects on DA levels | ~30 | Minimal |

| 2-Mono-N-methylated norharmanium cation | Methylation product; higher toxicity | Moderate neuronal damage | ~40 | Moderate |

Propiedades

Número CAS |

17994-14-8 |

|---|---|

Fórmula molecular |

C12H11N2+ |

Peso molecular |

183.23 g/mol |

Nombre IUPAC |

2-methyl-9H-pyrido[3,4-b]indol-2-ium |

InChI |

InChI=1S/C12H10N2/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14/h2-8H,1H3/p+1 |

Clave InChI |

UDHBHTHWWOQPBW-UHFFFAOYSA-O |

SMILES |

C[N+]1=CC2=C(C=C1)C3=CC=CC=C3N2 |

SMILES canónico |

C[N+]1=CC2=C(C=C1)C3=CC=CC=C3N2 |

Key on ui other cas no. |

17994-14-8 |

Sinónimos |

9-MeNH 9-mono-N'-methylnorharman |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.